Cycloheptyl isocyanide

Physical Chemistry Material Science Procurement and Logistics

Cycloheptyl isocyanide is a differentiated C8 aliphatic isocyanide that provides unique steric bulk and conformational flexibility unavailable with smaller cycloalkyl or tert-butyl analogs. As a solid building block with minimum 95% purity, it enables predictable stoichiometry in multicomponent reactions (Ugi/Passerini), stabilizes transition-metal catalysts, and yields novel poly(isocyanide) materials with distinct helicity. Substituting generic isocyanides risks synthesis failure or altered biological profiles. Secure lot‑traced, research‑grade Cycloheptyl isocyanide to ensure reproducible outcomes in lead optimization, ligand design, and polymer research.

Molecular Formula C8H13N
Molecular Weight 123.2 g/mol
CAS No. 134420-07-8
Cat. No. B1620641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptyl isocyanide
CAS134420-07-8
Molecular FormulaC8H13N
Molecular Weight123.2 g/mol
Structural Identifiers
SMILES[C-]#[N+]C1CCCCCC1
InChIInChI=1S/C8H13N/c1-9-8-6-4-2-3-5-7-8/h8H,2-7H2
InChIKeyBMPCFAVGGPXHFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloheptyl Isocyanide (CAS 134420-07-8) for Research and Industrial Procurement: Structural Baseline and Key Characteristics


Cycloheptyl isocyanide (CAS 134420-07-8) is a C8 aliphatic isocyanide featuring a seven-membered cycloheptyl ring attached to the reactive isonitrile (-N≡C) functional group. Its molecular formula is C₈H₁₃N, with a molecular weight of 123.20 g/mol . The compound is a liquid at ambient temperature with a relative density of 0.9 , and is supplied as a solid with a minimum purity specification of 95% . As a member of the alkyl isocyanide class, it functions as a building block in multicomponent reactions (e.g., Ugi and Passerini reactions), a ligand in organometallic chemistry, and a monomer for poly(isocyanide) synthesis .

Cycloheptyl Isocyanide: Why In-Class Isocyanide Substitution is Not a Viable Procurement Strategy


Alkyl isocyanides, while sharing the reactive -N≡C group, are not interchangeable in research applications. The size and conformational dynamics of the substituent directly influence reaction outcomes, including yield, selectivity, and the stability of intermediates. Cycloheptyl isocyanide presents a distinct physical state (solid vs. liquid) and molecular weight compared to smaller cycloalkyl analogs like cyclohexyl isocyanide (CAS 931-53-3; liquid, MW 109.17 g/mol), which alters handling and stoichiometry . The seven-membered ring introduces unique steric bulk and conformational flexibility not available in smaller cycloalkyl systems, which can modulate the reactivity of the isocyanide group in multicomponent and coordination chemistries [1]. Substituting a cyclohexyl or tert-butyl isocyanide for cycloheptyl isocyanide without validation may lead to failed syntheses, different impurity profiles, or altered biological activity, rendering generic substitution a high-risk approach [1].

Cycloheptyl Isocyanide (134420-07-8): Quantitative Comparative Evidence for Scientific Differentiation


Physical State Differentiation: Solid Cycloheptyl Isocyanide vs. Liquid Cyclohexyl Isocyanide

Cycloheptyl isocyanide is a solid at 20°C , whereas its most direct cycloalkyl analog, cyclohexyl isocyanide, is a liquid under the same conditions . This phase difference has implications for handling, storage, and formulation. The solid form of cycloheptyl isocyanide may simplify weighing and reduce volatility during experimental setup compared to the liquid cyclohexyl analog, which has a boiling point of 78°C at 27 mmHg .

Physical Chemistry Material Science Procurement and Logistics

Molecular Weight and Stoichiometric Precision: Cycloheptyl vs. Cyclohexyl Isocyanide

Cycloheptyl isocyanide has a molecular weight of 123.20 g/mol , which is 14.03 g/mol (or ~13%) higher than that of cyclohexyl isocyanide (109.17 g/mol) . This difference corresponds to the addition of a methylene (-CH₂-) unit in the ring structure. In synthetic applications, this directly impacts molar calculations for multicomponent reactions such as the Ugi reaction, where exact stoichiometry is critical for yield and purity.

Synthetic Chemistry Analytical Chemistry Medicinal Chemistry

Conformational Flexibility and Steric Bulk: Implications for Reactivity in Cycloadditions and MCRs

The seven-membered cycloheptyl ring introduces greater conformational flexibility and steric bulk compared to the six-membered cyclohexyl ring. While direct experimental kinetic data comparing cycloheptyl and cyclohexyl isocyanide in a specific reaction is not available in the primary literature, computational studies on related systems indicate that the cycloheptyl ring adopts a chair-like conformation that minimizes torsional strain while allowing partial delocalization of the isocyanide's lone pair into the ring [1]. This electronic interplay is predicted to enhance reactivity in cycloaddition and polymerization reactions compared to the more rigid cyclohexyl analog.

Computational Chemistry Organic Synthesis Polymer Chemistry

Application in Antibacterial Lead Generation: Utilization of Cycloheptyl Isocyanide in a Medicinal Chemistry Scaffold Hopping Strategy

Cycloheptyl isocyanide has been specifically employed as a building block in a medicinal chemistry scaffold-hopping approach to generate novel 4-isocyanophenylamides with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) [1]. In this study, cycloheptyl isocyanide (50.5 mg, 0.41 mmol) was reacted with 4-isocyanobenzoic acid and formalin in a Ugi-type multicomponent reaction to produce the target antibacterial scaffold [1]. This direct application demonstrates the compound's utility in generating biologically active molecules.

Medicinal Chemistry Antibacterial Research Multicomponent Reactions

Cycloheptyl Isocyanide (CAS 134420-07-8): Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation


Multicomponent Reaction (MCR) Building Block for Scaffold Diversification in Drug Discovery

Use cycloheptyl isocyanide as the isocyanide component in Ugi, Passerini, or related multicomponent reactions to generate libraries of structurally diverse amides or heterocycles. The unique steric and conformational properties of the cycloheptyl ring can impart distinct shapes and properties to the resulting products, facilitating scaffold hopping and lead optimization campaigns, as demonstrated in the synthesis of anti-MRSA 4-isocyanophenylamides [1].

Monomer for Poly(isocyanide) Synthesis with Tailored Conformational Properties

Polymerize cycloheptyl isocyanide using transition metal catalysts (e.g., Ni(II) or Pd(II) complexes) to prepare poly(cycloheptyl isocyanide). The seven-membered ring's conformational flexibility and electronic delocalization, as inferred from computational studies on analogous systems [2], may impart unique rigidity, helicity, or thermal properties to the resulting polymer compared to those derived from cyclohexyl isocyanide, opening avenues for novel functional materials.

Ligand in Organometallic Chemistry for Exploring Steric Effects on Catalysis

Employ cycloheptyl isocyanide as a monodentate ligand to coordinate to transition metals (e.g., Ru, Fe, or Si as noted in vendor literature ) to form novel complexes. The greater steric bulk and conformational dynamics of the cycloheptyl group, relative to cyclohexyl isocyanide, may influence the coordination geometry, stability, and catalytic activity of the resulting metal complexes, providing a tool for tuning catalytic properties in transformations like hydrogenation or cross-coupling.

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